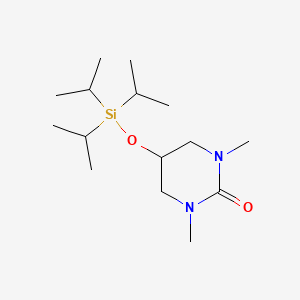
1,3-Dimethyl-5-triisopropylsilanyloxy-tetrahydro-pyrimidin-2-one
Cat. No. B8367142
M. Wt: 300.51 g/mol
InChI Key: QCQOCYMGEQSNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365576B2
Procedure details


NaH (141 mmol) was added portionwise to a solution of 5-triisopropylsilanyloxy-tetrahydro-pyrimidin-2-one (Step P9) (28.2 mmol) in DMF (200 mL) at 0° C. After 15 min, the reaction was warmed to rt. After 2 h, the mixture was cooled to 0° C., treated with methyl iodide (197 mmol) and then allowed to warm to rt overnight. The reaction mixture was quenched by addition of water and extracted with toluene. The aqueous layer was washed with EtOAc. The combined organic layers were washed with a saturated aqueous NaHCO3 solution, dried (Na2SO4), filtered, and concentrated. The residue was used without further purification. ESI-MS: tR=1.33 min, [M+H]+ 301.3 (LC-MS 1).

Quantity
28.2 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([Si:6]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[O:7][CH:8]1CN[C:11](=O)[NH:10][CH2:9]1)([CH3:5])[CH3:4].CI.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>>[CH3:23][N:24]1[CH2:25][CH:8]([O:7][Si:6]([CH:15]([CH3:17])[CH3:16])([CH:3]([CH3:5])[CH3:4])[CH:18]([CH3:19])[CH3:20])[CH2:9][N:10]([CH3:11])[C:26]1=[O:27] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
141 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Si](OC1CNC(NC1)=O)(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
197 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched by addition of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a saturated aqueous NaHCO3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was used without further purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(N(CC(C1)O[Si](C(C)C)(C(C)C)C(C)C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
